1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
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Overview
Description
1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a complex organic compound that features a combination of fluorinated aromatic, methoxy, sulfonyl, and pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions The process may start with the preparation of the 3-fluoro-4-methoxyphenyl sulfonyl chloride, which is then reacted with pyrrolidine under controlled conditions to form the intermediate
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or to convert them into other functional groups.
Substitution: The aromatic fluorine and methoxy groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
1-((3-Fluoro-4-methoxyphenyl)sulfonyl)pyrrolidine: Lacks the furan-2-ylmethyl sulfonyl group.
3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine: Lacks the 3-fluoro-4-methoxyphenyl sulfonyl group.
1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-methylpyrrolidine: Substitutes the furan-2-ylmethyl sulfonyl group with a methyl group.
Uniqueness
1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is unique due to the presence of both the fluorinated aromatic and furan-2-ylmethyl sulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO6S2/c1-23-16-5-4-13(9-15(16)17)26(21,22)18-7-6-14(10-18)25(19,20)11-12-3-2-8-24-12/h2-5,8-9,14H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQMDACPMYHMDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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